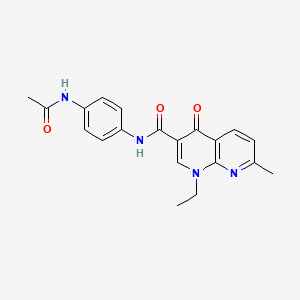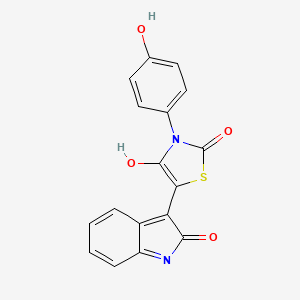![molecular formula C15H17N3O3 B6073345 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one](/img/structure/B6073345.png)
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one is a complex organic compound that features a pyranone ring fused with a pyrimidine ring and a piperidine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one typically involves multi-step organic reactionsKey reagents and catalysts used in these steps include 4,6-dichloropyrimidine, piperidine, and various base and solvent systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrimidine and pyranone derivatives, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxypiperidine: A simpler compound with a similar piperidine moiety.
Pyrimidine derivatives: Compounds like fluorouracil and tyrosine kinase inhibitors share the pyrimidine ring structure.
Pyranone derivatives: Compounds with similar pyranone rings but different substituents.
Uniqueness
4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one is unique due to its combination of the pyranone, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-(2-piperidin-1-ylpyrimidin-4-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-9-12(19)13(14(20)21-10)11-5-6-16-15(17-11)18-7-3-2-4-8-18/h5-6,9,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAYQMCPWBZUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC(=NC=C2)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![6-methylsulfanyl-14-propyl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B6073268.png)
![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B6073271.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B6073287.png)
![N-(tert-butyl)-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073295.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)

![methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)

